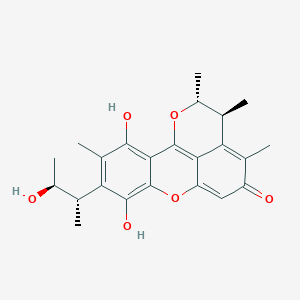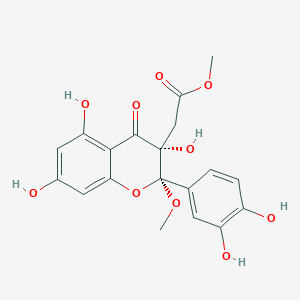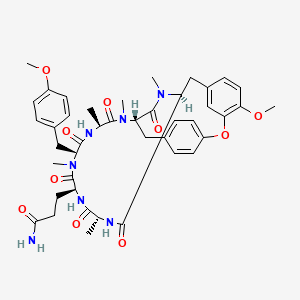
Dinemasone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinemasone A is a natural product found in Dinemasporium and Dinemasporium strigosum with data available.
Scientific Research Applications
Synthesis and Biological Activities
- Dinemasone A and its analogues, such as dinemasone C, have been synthesized and evaluated for biological activities. They exhibit antimicrobial properties against bacteria, algae, and fungi (Stewart et al., 2010).
Antimicrobial Properties
- Dinemasone A, B, and C, isolated from the endophytic fungus Dinemasporium strigosum, display antibacterial, antifungal, and antialgal activities. This underlines their potential in developing treatments against various microbial infections (Krohn et al., 2008).
Total Synthesis and Structural Analysis
- The total synthesis of dinemasone B and its derivatives has been achieved. These efforts not only create access to these compounds for further study but also allow for the exploration of their structural and functional relationships (Xue et al., 2013).
Development of Synthetic Analogues
- The synthesis of ent-4-deoxy-2,3-di-epi-dinemasone BC, an analogue of dinemasone B and C, from glucal derivatives, highlights the ongoing research in creating variations of these compounds for possibly enhanced biological activities (Xue et al., 2015).
properties
Product Name |
Dinemasone A |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S,3S,6S,8R,11S)-3,11-dihydroxy-2,8-dimethyl-1,7-dioxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O5/c1-6-3-4-9(13)11(15-6)5-8(12)10(14)7(2)16-11/h6-7,9-10,13-14H,3-5H2,1-2H3/t6-,7+,9+,10+,11+/m1/s1 |
InChI Key |
LFNDZFYUCGBASZ-GAOFYXTMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@]2(O1)CC(=O)[C@H]([C@@H](O2)C)O)O |
Canonical SMILES |
CC1CCC(C2(O1)CC(=O)C(C(O2)C)O)O |
synonyms |
dinemasone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



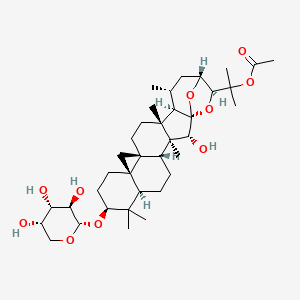

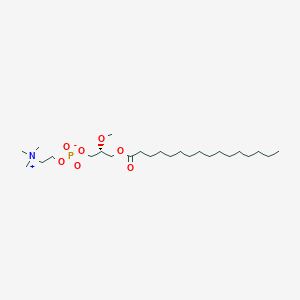

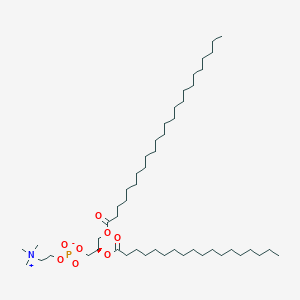
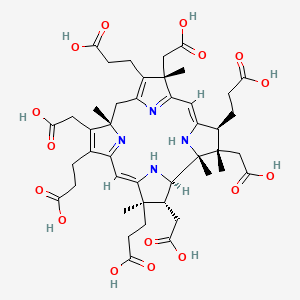
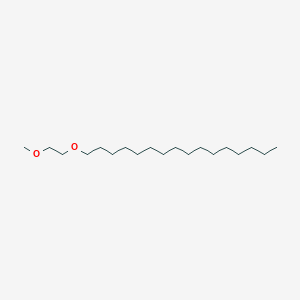
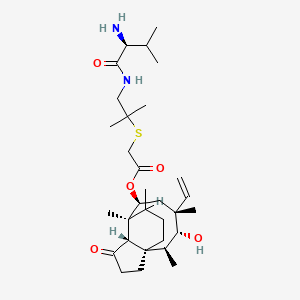
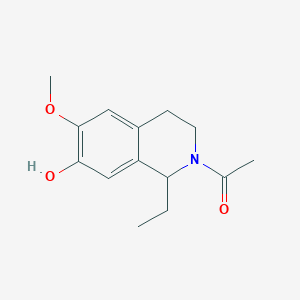
![2-[[3-(benzenesulfonyl)-1-oxopropyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1263985.png)

